Cas no 1021259-17-5 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide)
1021259-17-5 structure
Product Name:N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
Numéro CAS:1021259-17-5
Le MF:C17H17FN2O4S
Mégawatts:364.391286611557
CID:6594185
PubChem ID:25852941
Update Time:2025-05-24
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
- N-(1-acetyl-2,3-dihydroindol-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Benzenesulfonamide, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxy-
- 1021259-17-5
- AKOS024498409
- N-(1-acetylindolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
- F5099-0772
-
- Piscine à noyau: 1S/C17H17FN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3
- La clé Inchi: FNNGYDJDWCAQPC-UHFFFAOYSA-N
- Sourire: C1(S(NC2=CC3=C(C=C2)CCN3C(C)=O)(=O)=O)=CC=C(OC)C(F)=C1
Propriétés calculées
- Qualité précise: 364.08930636g/mol
- Masse isotopique unique: 364.08930636g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 4
- Complexité: 594
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.9
- Surface topologique des pôles: 84.1Ų
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5099-0772-2μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-5μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-10μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-20μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-1mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-2mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-3mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-4mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-5mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0772-10mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
1021259-17-5 | 10mg |
$79.0 | 2023-09-10 |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide Littérature connexe
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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